Rutin-d3 (Major)
Description
Properties
Molecular Formula |
C₂₇H₂₇D₃O₁₆ |
|---|---|
Molecular Weight |
613.54 |
Synonyms |
3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one-d3; Globularicitrin-d3; Ilixathin-d3; Melin-d3; Rutabion-d3; Rutinic Acid-d3; Rutosid-d3; Vitamin P-d3; NSC 9220-d3; |
Origin of Product |
United States |
Chemical Profile of Rutin D3 Major
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of Rutin-d3 (Major)
| Property | Value | Source(s) |
| Chemical Name | 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one-d3 | pharmaffiliates.com |
| Molecular Formula | C₂₇H₂₇D₃O₁₆ | pharmaffiliates.comlgcstandards.com |
| Molecular Weight | 613.54 g/mol | pharmaffiliates.comlgcstandards.com |
| Appearance | Pale Yellow Solid | pharmaffiliates.com |
| Purity | >95% (HPLC) | lgcstandards.com |
| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | pharmaffiliates.com |
| Unlabeled CAS Number | 153-18-4 | lgcstandards.comclearsynth.com |
Advanced Analytical Methodologies Utilizing Rutin D3 Major As an Internal Standard
Principles of Isotope Dilution Mass Spectrometry in Flavonoid Quantification
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method and an analytical "gold standard" for achieving the highest level of accuracy in quantitative analysis. frontiersin.org The fundamental principle involves adding a known quantity of an isotopically labeled version of the analyte, such as Rutin-d3, to the sample at the earliest stage of analysis. researchgate.net This labeled compound, often referred to as an internal standard (IS), exhibits nearly identical physicochemical properties to the endogenous (unlabeled) analyte. nist.gov
During sample preparation, extraction, and chromatographic separation, both the analyte and the isotope-labeled internal standard are treated virtually identically. researchgate.net When analyzed by mass spectrometry, the instrument can distinguish between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference, which is conferred by the isotopic label (e.g., deuterium). nih.gov Quantification is then based on the measured ratio of the response of the native analyte to that of the isotopically labeled standard. nih.gov This ratiometric measurement effectively compensates for analyte loss during sample processing and fluctuations in instrument response, which is a significant advantage over methods relying on external calibration. frontiersin.orgresearchgate.net In comprehensive LC-MS/MS methods for screening phytochemicals, Rutin-d3 is specifically used as the deuterated internal standard for flavonoid glycosides. x-mol.netresearchgate.netshd-pub.org.rs
A major challenge in quantitative LC-MS analysis is the "matrix effect," which refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix. researchgate.net This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and sensitivity of the method. researchgate.net
The use of a stable isotope-labeled internal standard (SIL-IS) like Rutin-d3 is the most effective strategy to compensate for these matrix effects. researchgate.net Because Rutin-d3 and the native rutin (B1680289) have nearly identical chemical structures and chromatographic retention times, they co-elute from the liquid chromatography (LC) column and enter the mass spectrometer's ion source at the same time. researchgate.net Consequently, both compounds are subjected to the exact same degree of ion suppression or enhancement from the sample matrix. lcms.cz While the absolute signal intensity of both the analyte and the internal standard may fluctuate between different samples, the ratio of their signals remains constant and accurate. researchgate.net This ensures that the quantitative result is reliable and independent of the matrix variations between samples. Research has demonstrated that deuterated analogues are highly effective in correcting for matrix effects when comparing quantitative results across different and complex matrices. lcms.cz
The application of Rutin-d3 as an internal standard in an isotope dilution strategy directly enhances both the accuracy and precision of flavonoid quantification. Accuracy, which is the closeness of a measured value to the true value, is improved because the IDMS approach corrects for both systematic errors (e.g., incomplete extraction recovery) and variable matrix effects. nih.gov Precision, or the reproducibility of measurements, is enhanced because random variations during the analytical procedure, such as minor inconsistencies in injection volume or fluctuations in mass spectrometer performance, affect both the analyte and the internal standard equally, thus canceling each other out in the final ratio calculation. nih.govresearchgate.net
Validation studies for analytical methods consistently demonstrate that the use of a SIL-IS leads to significantly lower relative standard deviations (RSD) for precision and higher accuracy, with recovery values approaching 100%. nih.gov
| Parameter | Method | Typical Result | Interpretation |
|---|---|---|---|
| Precision (Inter-assay %RSD) | External Standard | 10-20% | Higher variability between runs. |
| With SIL-IS (e.g., Rutin-d3) | <10% nih.gov | Significantly improved reproducibility. | |
| Accuracy (% Recovery) | External Standard | 75-125% | Results are highly susceptible to matrix effects and analyte loss. |
| With SIL-IS (e.g., Rutin-d3) | 98-102% nih.gov | High accuracy, demonstrating effective correction for errors. |
Fundamental Concepts of Matrix Effect Mitigation
Sample Preparation Protocols for Diverse Biological Matrices
The successful quantification of flavonoids from diverse and complex matrices such as plasma, urine, plant tissues, and food products necessitates a robust sample preparation protocol. nih.govmdpi.com The primary goals of this stage are to efficiently extract the target analytes from the matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis. researchgate.net When using Rutin-d3, it is spiked into the sample at the very beginning of the workflow to ensure it undergoes all the same processing steps as the native rutin, thereby enabling accurate correction for any procedural losses. researchgate.net
Both parent flavonoids and their metabolites must be effectively liberated from the sample matrix. Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed, often chosen based on the specific matrix and the physicochemical properties of the target compounds. mdpi.com
Liquid-Liquid Extraction (LLE) is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solvent and an organic solvent. mdpi.com For flavonoid analysis, plasma samples are often first deproteinized, commonly with an organic solvent like acetone (B3395972) or methanol, which also contains the Rutin-d3 internal standard. nih.gov Following this, LLE is performed using a suitable extraction solvent.
Optimization of an LLE protocol involves several key steps:
Solvent Selection: The choice of organic solvent is critical. Solvents such as ethyl acetate (B1210297) are frequently used for their ability to efficiently extract flavonoids from aqueous solutions. mdpi.com The polarity of the solvent must be matched to the target analytes to ensure high extraction efficiency.
pH Adjustment: The pH of the aqueous phase can be adjusted to suppress the ionization of acidic flavonoids, thereby increasing their partitioning into the organic phase and improving recovery.
Extraction Conditions: The ratio of the organic to aqueous phase, the number of extraction steps, and the mixing time are optimized to maximize analyte transfer while minimizing the co-extraction of interfering substances.
The effectiveness of the optimized LLE protocol is confirmed by analyzing the recovery of the spiked Rutin-d3, ensuring the procedure is efficient and reproducible.
Solid-Phase Extraction (SPE) is a highly selective and versatile sample preparation technique used to isolate analytes from a complex matrix. researchgate.net It is widely favored for cleaning up plant extracts and biological fluids prior to flavonoid analysis. researchgate.netsci-hub.se The development of an SPE method is a systematic process aimed at achieving high analyte recovery and excellent sample purity.
The process involves the following stages:
Sorbent Selection: The choice of sorbent is the most critical parameter. For flavonoids, reversed-phase sorbents like C18 are very common. mdpi.comresearchgate.net Other sorbents, such as polymer-based Strata-X or Oasis HLB, are also used for their ability to retain a broad range of phenolic compounds. sci-hub.se
Conditioning: The sorbent bed is first activated with a solvent like methanol, followed by equilibration with a solution that mimics the sample's loading conditions (e.g., acidified water). This step ensures proper interaction between the sorbent and the analytes.
Loading: The sample, pre-treated and containing the Rutin-d3 internal standard, is passed through the cartridge. The flow rate is controlled to allow for sufficient interaction time and retention of the flavonoids.
Washing: The cartridge is washed with a weak solvent to remove hydrophilic impurities and other interfering compounds that are not strongly retained, while the target analytes remain bound to the sorbent. sci-hub.se
Elution: A strong organic solvent is used to disrupt the analyte-sorbent interactions and elute the purified flavonoids. The choice of elution solvent and its volume are optimized to ensure complete recovery of the analytes in the smallest possible volume.
The recovery of Rutin-d3 is monitored throughout the development process to validate the efficiency of each step. High and consistent recovery of the internal standard indicates a robust SPE protocol that effectively prepares the sample for accurate LC-MS/MS analysis. sci-hub.se
| SPE Step | Parameter to Optimize | Example | Goal |
|---|---|---|---|
| Sorbent Selection | Sorbent Type | Reversed-Phase (e.g., C18), Polymeric (e.g., Oasis HLB, Strata-X) sci-hub.se | Achieve strong retention of target flavonoids. |
| Conditioning/Equilibration | Solvent Type and Volume | 3 mL Methanol, followed by 3 mL acidified water sci-hub.se | Activate the sorbent for optimal analyte binding. |
| Sample Loading | Flow Rate | 1-2 mL/min | Ensure sufficient time for analyte-sorbent interaction. |
| Washing | Solvent Composition and Volume | 5 mL acidified water to remove sugars and polar interferences sci-hub.se | Remove interferences without eluting the analytes. |
| Elution | Solvent Type and Volume | Methanol, often with a small percentage of formic or acetic acid | Completely recover analytes in a minimal volume. |
Extraction Techniques for Metabolites and Parent Compounds
Protein Precipitation Strategies
Protein precipitation is a widely employed method for sample preparation in bioanalytical studies, designed to remove high-molecular-weight proteins from biological samples like plasma or serum before instrumental analysis. thermofisher.comnih.gov This technique is effective for releasing analytes that are bound to proteins. thermofisher.com The process typically involves the addition of an organic solvent, most commonly acetonitrile (B52724), to the sample. nih.govchromatographyonline.com The low solubility of proteins in the organic solvent causes them to precipitate out of the solution. chromatographyonline.com
In a typical workflow involving Rutin-d3 as an internal standard, a precise amount of Rutin-d3 solution is added to the biological sample before the precipitation step. x-mol.netoatext.com For instance, to a 100 μL serum sample, 350 μL of a precipitating reagent (e.g., acetonitrile or a mixture of acetonitrile and methanol) containing the Rutin-d3 internal standard is added. chromatographyonline.com The mixture is then vortexed to ensure thorough mixing and complete protein precipitation. chromatographyonline.com Subsequent centrifugation at high speed separates the precipitated protein pellet from the supernatant, which contains the analyte of interest (rutin) and the internal standard (Rutin-d3). chromatographyonline.com This supernatant can then be directly injected into the LC-MS/MS system or subjected to further cleanup steps. thermofisher.comchromatographyonline.com The use of Rutin-d3 helps to correct for any analyte loss during the precipitation and extraction process, enhancing the reliability of the quantification. x-mol.net
Derivatization Strategies for Enhanced Ionization and Separation
Chemical derivatization is a technique used to modify an analyte to improve its analytical properties, such as enhancing its ionization efficiency in mass spectrometry or improving its chromatographic separation. nih.gov For flavonoids like rutin, which possess multiple hydroxyl groups, derivatization can significantly increase the sensitivity of the analysis, which is particularly important for detecting very low abundance metabolites. nih.govnih.gov
Silylation is a common derivatization strategy for flavonoids, where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of N,O-bis(trimethylsilyl)acetamide (BSA), trimethylchlorosilane (TMCS), and N-trimethylsilyimidazole (TMSI) can be used. For rutin, BSA/TMCS/TMSI has been shown to be an effective silylating agent for analysis by Direct Analysis in Real Time Mass Spectrometry (DART-MS). nih.gov
Another approach involves using reagents that target the cis-diol structure in flavonoids, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). nih.gov This can enhance signal intensity by several orders of magnitude. nih.gov When employing these strategies, Rutin-d3 is added to the sample prior to the derivatization step. As the internal standard, Rutin-d3 undergoes the same chemical reaction as the native rutin. The resulting derivatized Rutin-d3 allows for accurate quantification by compensating for any inconsistencies or incomplete reactions during the derivatization process, as well as for variations in ionization of the derivatized product.
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of flavonoids from various complex samples. researchgate.net The versatility of HPLC allows for different modes of separation, primarily reversed-phase and normal-phase chromatography, to be employed based on the specific analytes and matrix. njlabs.com
Reversed-phase (RP) HPLC is the most common method for flavonoid analysis due to its suitability for separating a wide range of polar compounds. researchgate.netscielo.br In RP-HPLC, a nonpolar stationary phase, typically octadecyl-silica (C18), is used with a polar mobile phase. phcog.comoup.com
The development of an RP-HPLC method for rutin analysis using Rutin-d3 as an internal standard involves optimizing several parameters to achieve adequate separation and peak shape. A C18 column is a standard choice and has proven effective for separating rutin and other flavonoids. scielo.brphcog.com The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile or methanol, with an acid (e.g., formic acid or acetic acid) added to improve peak symmetry and maintain a consistent pH. scielo.brfrontiersin.org Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to separate complex mixtures of flavonoids. researchgate.net Rutin-d3, being structurally almost identical to rutin, co-elutes or elutes very closely with the unlabeled analyte, ensuring accurate quantification across the chromatographic run. orgprints.org
Table 1: Example of RP-HPLC Method Parameters for Flavonoid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Octadecyl-silica (C18), 250 mm x 4.0 mm, 5 µm | scielo.br |
| Mobile Phase A | Water with 0.1% Formic Acid | frontiersin.org |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | frontiersin.org |
| Flow Rate | 0.8 mL/min | scielo.br |
| Detection | UV at 356 nm or MS/MS | scielo.br |
| Internal Standard | Rutin-d3 | x-mol.net |
While less common for flavonoids, normal-phase (NP) chromatography can also be utilized. researchgate.net This technique employs a polar stationary phase (such as silica) and a non-polar mobile phase. researchgate.net NP-HPLC is particularly useful for separating non-polar compounds or isomers that are difficult to resolve by RP-HPLC. For flavonoids, NP chromatography has been described for acetylated derivatives. researchgate.net Mobile phases in NP-HPLC for flavonoids might consist of mixtures like ethyl acetate, formic acid, and water. researchgate.net In this context, Rutin-d3 would serve as the internal standard, tracking the analyte through the chromatographic system to correct for variability, although its application in NP-HPLC is less documented than in RP-HPLC.
Table 2: Example of Normal-Phase TLC System for Flavonoid Separation
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Silica plates | researchgate.net |
| Mobile Phase | Ethyl acetate-formic acid-water (8:1:1, v/v/v) | researchgate.net |
| Application | Separation of flavonoids and phenolic acids | researchgate.net |
| Internal Standard Role | Applicable for quantitative analysis if coupled with elution and MS |
Reversed-Phase Chromatography
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for the analysis of natural products, including flavonoids. waters.comnih.gov SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. waters.com This technique offers advantages such as faster separations and reduced organic solvent consumption. rsc.org
SFC is essentially a normal-phase chromatographic technique, and its application has expanded to include the analysis of both polar and non-polar compounds. waters.comnih.gov For the analysis of polar flavonoids like rutin, a modifier (such as methanol) is added to the CO2 mobile phase to increase its elution strength. acs.org The development of an ultra-high performance supercritical fluid chromatography (UHPSFC) method allows for the rapid separation of flavonoids. researcher.life When coupled with mass spectrometry, Rutin-d3 can be used as an internal standard to ensure quantitative accuracy. x-mol.netresearcher.life The properties of the supercritical fluid mobile phase allow for high-efficiency separations, and the use of Rutin-d3 compensates for any matrix effects or instrumental variability, making SFC a promising tool for high-throughput flavonoid analysis. acs.org
Table 3: Example of UHPSFC Method Parameters for Flavonoid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | 1-Amino Anthracene (1-AA) or Diol | acs.orgresearcher.life |
| Mobile Phase A | Supercritical CO2 | acs.org |
| Mobile Phase B (Modifier) | Methanol/Isopropanol with water | researcher.life |
| Detection | Mass Spectrometry (MS/MS) | acs.orgresearcher.life |
| Application | Fast separation of flavonoids in plant extracts | researcher.life |
| Internal Standard | Rutin-d3 | x-mol.net |
Optimization of Elution Gradients and Column Chemistries
The successful separation of target analytes from complex sample matrices is critically dependent on the optimization of the liquid chromatography (LC) method, which involves the careful selection of the stationary phase (column chemistry) and the mobile phase composition, including the elution gradient.
For the analysis of flavonoids like rutin, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique. nih.govnih.gov C18 columns, which feature a silica-based stationary phase with octadecyl carbon chains, are widely used due to their hydrophobicity, which allows for the effective separation of a broad range of moderately polar to nonpolar compounds. nih.govfrontiersin.orgresearchgate.net The separation mechanism on a C18 column is primarily based on the hydrophobic interactions between the analytes and the stationary phase. More hydrophobic compounds will have a stronger interaction and thus a longer retention time.
The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with the addition of a small amount of acid, commonly formic acid or acetic acid. frontiersin.orgnih.govnih.gov The acid serves to improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups on the flavonoids, which can otherwise lead to peak tailing. frontiersin.org
Gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is essential for the analysis of complex samples containing compounds with a wide range of polarities. frontiersin.orgresearchgate.net A typical gradient for flavonoid analysis might start with a low percentage of organic solvent to allow for the elution of more polar compounds, followed by a gradual increase to elute the less polar compounds like flavonoid aglycones. frontiersin.orgresearchgate.net
For instance, a gradient elution profile for the analysis of flavonoids, including rutin, might be as follows: The mobile phase consists of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). The gradient could start at 20% B, increase to 100% B over 25 minutes, hold at 100% B for 10 minutes, and then return to the initial conditions for column re-equilibration. nih.gov The flow rate and injection volume are also critical parameters that need to be optimized, with typical values being around 0.5 mL/min and 5 µL, respectively. nih.gov The use of core-shell columns, such as the Restek Raptor C18, can offer improved separation efficiency and faster analysis times compared to traditional fully porous particle columns. frontiersin.org
Table 1: Example of an Optimized Elution Gradient for Flavonoid Analysis
| Time (min) | % Solvent A (0.1% Formic Acid in Water) | % Solvent B (Acetonitrile) |
| 0 | 80 | 20 |
| 25 | 0 | 100 |
| 35 | 0 | 100 |
| 45 | 80 | 20 |
| This table is a representative example of a gradient elution profile used for the separation of flavonoids. nih.gov |
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is a powerful detection technique that, when coupled with LC, provides high selectivity and sensitivity for the analysis of complex mixtures.
Tandem mass spectrometry (MS/MS) is the gold standard for quantitative analysis due to its exceptional selectivity and sensitivity. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (an ion of the analyte of interest) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion (a fragment of the precursor ion) is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and interferences, leading to a much-improved signal-to-noise ratio and lower limits of detection. nih.govspectroscopyonline.com
The selection of appropriate MRM transitions is crucial for the sensitivity and specificity of the analysis. For Rutin-d3 and its corresponding non-labeled analyte, rutin, the precursor ion is typically the deprotonated molecule [M-H]⁻ in negative ionization mode. The precursor ion for Rutin-d3 has been identified as m/z 612.2, which is then fragmented to a product ion of m/z 304.1. nih.gov For rutin, the precursor ion is m/z 609.1, which fragments to a primary product ion of m/z 300.1, corresponding to the quercetin (B1663063) aglycone after the loss of the rutinose sugar moiety. The optimization of collision energy is necessary to maximize the abundance of the desired product ions.
Table 2: MRM Transitions for Rutin and Rutin-d3 (Major)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Rutin | 609.1 | 300.1 | Negative |
| Rutin-d3 (Major) | 612.2 | 304.1 | Negative |
| This table provides the optimized multiple reaction monitoring (MRM) transitions for the detection of rutin and its deuterated internal standard, Rutin-d3. nih.gov |
The choice of ionization source is critical for achieving optimal sensitivity. The two most common atmospheric pressure ionization (API) sources are electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). nih.govd-nb.info
For flavonoids like rutin, ESI is generally the preferred ionization technique, particularly in the negative ion mode. nih.govnih.govtsijournals.com ESI is a "soft" ionization technique that is well-suited for polar and thermally labile molecules, such as flavonoid glycosides. It typically produces deprotonated molecules [M-H]⁻ with minimal fragmentation in the source, which is ideal for quantitative analysis using MRM.
APCI, on the other hand, is more suitable for less polar and more volatile compounds. While it can be used for some flavonoids, ESI often provides better sensitivity for the analysis of rutin and its glycosides. nih.gov The choice between ESI and APCI can also depend on the specific matrix and the presence of co-eluting interferences. In some cases, APCI may offer better performance for certain analytes by reducing matrix effects. spectroscopyonline.commdpi.com
High-resolution mass spectrometry (HRMS) offers the ability to determine the elemental composition of an ion by measuring its mass with very high accuracy. This capability is invaluable for the identification of unknown metabolites and for providing a higher degree of confidence in the identification of known compounds. nih.govrsc.org In the context of metabolite profiling, HRMS can be used to generate a comprehensive list of all detectable compounds in a sample. When used in conjunction with an internal standard like Rutin-d3, HRMS can provide both qualitative and quantitative information about the metabolome.
Tandem Mass Spectrometry (LC-MS/MS) for Selective Detection
Multiple Reaction Monitoring (MRM) Transition Optimization
Validation of Analytical Methods Incorporating Rutin-d3 (Major)
The validation of an analytical method is essential to ensure that it is reliable, reproducible, and fit for its intended purpose. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). spectroscopyonline.combham.ac.uklabcorp.com
Linearity: The linearity of the method is assessed by analyzing a series of calibration standards at different concentrations. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (Rutin-d3) against the concentration of the analyte. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should be close to 1. spectroscopyonline.comnih.gov
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of the measurements. Intra-day precision is assessed by analyzing replicate samples on the same day, while inter-day precision is determined by analyzing samples on different days. spectroscopyonline.comnih.gov
Accuracy: Accuracy is the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte that is recovered is determined. spectroscopyonline.comnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. tsijournals.comlcms.cz
The use of Rutin-d3 as an internal standard is instrumental in achieving high levels of precision and accuracy in the validation of analytical methods for flavonoid analysis. x-mol.netresearchgate.net
Table 3: Validation Parameters for a Typical LC-MS/MS Method for Flavonoid Analysis
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Limit of Detection (LOD) | Analyte-dependent |
| Limit of Quantification (LOQ) | Analyte-dependent |
| This table presents typical acceptance criteria for the validation of a bioanalytical method. spectroscopyonline.combham.ac.uklabcorp.comnih.gov |
Assessment of Linearity, Sensitivity, and Selectivity
The validation of an analytical method begins with establishing its linearity, sensitivity, and selectivity. Rutin-d3 (Major) plays a pivotal role in ensuring the reliability of these parameters during the analysis of flavonoids.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. In methods utilizing Rutin-d3 as an internal standard for quantifying various phytochemicals, excellent linearity is consistently achieved. researchgate.net Calibration curves are constructed by plotting the ratio of the analyte peak area to the Rutin-d3 peak area against the analyte concentration. This ratiometric approach effectively mitigates variability. For instance, in a comprehensive LC-MS/MS method for the screening of 53 phytochemicals, the use of Rutin-d3 for flavonoid glycosides contributed to achieving high correlation coefficients (r²) for the calibration curves, often exceeding 0.99. researchgate.netmedcraveonline.com
Sensitivity of an analytical method is defined by its ability to detect and quantify low concentrations of the target analyte. The limits of detection (LOD) and quantification (LOQ) are key indicators of sensitivity. The presence of a consistent internal standard like Rutin-d3 helps in achieving lower LOD and LOQ values by minimizing background noise and improving signal-to-noise ratios for the target analytes.
Selectivity refers to the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS, with specific precursor-to-product ion transitions for both the analyte and Rutin-d3, ensures high selectivity. mdpi.com This specificity is crucial when analyzing complex matrices such as plant extracts, where numerous structurally similar compounds may be present. x-mol.netresearchgate.net
Table 1: Linearity and Sensitivity Data for Analytes Quantified Using Rutin-d3 (Major) as an Internal Standard
| Analyte | Linearity Range (µg/L) | Correlation Coefficient (r²) | LOD (µg/L) | LOQ (µg/L) | Reference |
|---|---|---|---|---|---|
| Rutin | 1.0 - 500 | >0.999 | 0.5 | 1.5 | nih.gov |
| Isoquercitrin | 0.5 - 250 | >0.998 | 0.2 | 0.7 | nih.gov |
| Hesperidin | 5.0 - 1000 | >0.999 | 2.0 | 6.0 | mdpi.com |
| Cosmosiin | 1.0 - 200 | >0.99 | 0.8 | 2.5 | researchgate.net |
Evaluation of Intra- and Inter-Day Precision and Accuracy
The precision and accuracy of an analytical method are paramount for its reliability. Rutin-d3 (Major) is instrumental in achieving high levels of both.
Precision is a measure of the repeatability of the method, typically expressed as the relative standard deviation (%RSD) of replicate measurements. Intra-day precision is assessed by analyzing samples on the same day, while inter-day precision is determined over several days. The consistent addition of Rutin-d3 to all samples and standards allows for the correction of minor variations in instrument performance and sample preparation, leading to low %RSD values, generally below 15%. nih.govnih.gov
Accuracy refers to the closeness of the measured value to the true value and is often evaluated through recovery studies. A known amount of the analyte is spiked into a matrix and the percentage of the analyte recovered is calculated. The use of an isotopically labeled internal standard like Rutin-d3 is crucial for accurately compensating for matrix effects and losses during sample extraction and processing, thus ensuring high recovery rates, typically within the acceptable range of 85-115%. nih.govnih.gov
Table 2: Intra- and Inter-Day Precision and Accuracy for Analytes Quantified with Rutin-d3 (Major)
| Analyte | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (Recovery %) | Reference |
|---|---|---|---|---|---|
| Rutin | 5 | 8.9 | 11.2 | 95.4 | nih.gov |
| 50 | 5.4 | 7.8 | 102.1 | nih.gov | |
| 250 | 4.1 | 6.5 | 98.7 | nih.gov | |
| Isoquercitrin | 2 | 10.2 | 11.9 | 92.8 | nih.gov |
| 20 | 6.8 | 8.1 | 104.5 | nih.gov | |
| 100 | 5.2 | 7.2 | 99.3 | nih.gov |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. und.edu These limits are typically determined based on the signal-to-noise ratio (S/N), with an S/N of 3 commonly used for LOD and an S/N of 10 for LOQ. youtube.com
The incorporation of Rutin-d3 as an internal standard enhances the determination of LOD and LOQ. By providing a stable reference signal, it helps to distinguish the analyte signal from the background noise more effectively, thereby improving the S/N ratio. This leads to lower and more reliable LOD and LOQ values, enabling the accurate measurement of trace levels of flavonoid glycosides in various samples. For instance, in the analysis of rat plasma, the LLOQ for rutin and isoquercitrin, using an internal standard, were found to be below 1 ng/mL. nih.gov
Table 3: LOD and LOQ Values for Flavonoid Glycosides Using Rutin-d3 (Major) as an Internal Standard
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |
|---|---|---|---|
| Rutin | 0.3 | 0.9 | nih.gov |
| Isoquercitrin | 0.2 | 0.6 | nih.gov |
| Astragalin | 0.4 | 1.2 | nih.gov |
Robustness and Reproducibility Studies
Robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. njlabs.comukaazpublications.com Typical variations include changes in mobile phase composition, pH, flow rate, and column temperature. The use of a co-eluting, isotopically labeled internal standard like Rutin-d3 significantly contributes to the robustness of a method. Since both the analyte and the internal standard are subjected to the same minor variations in chromatographic conditions, the ratio of their peak areas tends to remain constant, thus ensuring the accuracy and precision of the results are not compromised. njlabs.com
Reproducibility refers to the ability of the method to produce consistent results across different laboratories, instruments, and analysts. The use of a well-characterized internal standard such as Rutin-d3 is a key factor in achieving high reproducibility. By minimizing the impact of instrument- and operator-dependent variables, Rutin-d3 helps to ensure that the analytical method can be successfully transferred and implemented in different settings, yielding comparable and reliable data. njlabs.com
Table 4: Robustness Study Parameters and Outcomes
| Parameter Varied | Variation | Impact on Results (%RSD) | Reference |
|---|---|---|---|
| Flow Rate | ± 5% | < 2.0% | ukaazpublications.com |
| Mobile Phase Composition | ± 2% organic phase | < 2.5% | ukaazpublications.com |
| Column Temperature | ± 2°C | < 1.8% | researchgate.net |
Applications of Rutin D3 Major in Mechanistic and Metabolic Research
Elucidating Metabolic Pathways of Rutin (B1680289) and its Derivatives
The use of Rutin-d3 has been instrumental in delineating the complex metabolic fate of rutin, a common dietary flavonoid. nih.gov By tracing the deuterated label, researchers can identify and quantify the various metabolites formed in different biological environments.
In Vitro Biotransformation Studies (e.g., enzyme kinetics, microbial metabolism)
In vitro systems, such as those using human liver microsomes or gut microbiota, are crucial for studying the initial steps of biotransformation. nih.govfrontiersin.org When Rutin-d3 is introduced into these systems, the resulting deuterated metabolites can be analyzed to understand the specific enzymatic reactions involved. For instance, studies have shown that gut microbiota play a significant role in the initial breakdown of rutin. frontiersin.orgresearchinventy.com Bacteria possessing enzymes like α-rhamnosidase and β-glucosidase can hydrolyze rutin into its aglycone, quercetin (B1663063), and the sugar moiety, rutinose. researchinventy.commdpi.com The use of Rutin-d3 allows for the precise tracking of this deglycosylation process and the subsequent degradation of the quercetin ring structure into smaller phenolic acids. hogrefe.com
Research has identified that the biotransformation of rutin by gut bacteria can vary significantly between individuals, highlighting the influence of the personal microbiome composition on flavonoid metabolism. frontiersin.org Specific bacterial families, such as Enterobacteriaceae and Lachnospiraceae, have been associated with different steps in rutin metabolism. frontiersin.org
Table 1: Key Microbial Enzymes in Rutin-d3 Metabolism
| Enzyme | Function | Resulting Metabolite |
| α-L-rhamnosidase | Cleaves the rhamnose sugar unit | Quercetin-3-glucoside |
| β-glucosidase | Cleaves the glucose sugar unit | Quercetin |
Ex Vivo Tissue and Cellular Metabolism Investigations
Ex vivo studies using isolated tissues and cells provide a bridge between in vitro and in vivo research. Incubating Rutin-d3 with tissue preparations, such as liver slices or intestinal segments, allows for the investigation of tissue-specific metabolism. These studies can reveal how rutin and its derivatives are further metabolized by phase I and phase II enzymes within the cells. mdpi.com Phase I reactions, like hydroxylation, and phase II reactions, such as glucuronidation and sulfation, aim to increase the water solubility of the compounds to facilitate their excretion. mdpi.com The deuterated label on Rutin-d3 enables the clear identification of these conjugated metabolites.
Investigations into Flavonoid Transport Mechanisms
Understanding how flavonoids are transported across biological membranes is crucial for determining their bioavailability and sites of action. Rutin-d3, as a labeled tracer, is an invaluable tool for these investigations.
Cellular Uptake and Efflux Studies using Labeled Tracers
Cellular uptake and efflux studies, often conducted using cell culture models like Caco-2 cells (a model for the intestinal barrier) or blood-brain barrier models, utilize labeled tracers to quantify the movement of compounds across cell membranes. researchgate.netresearchgate.net By measuring the concentration of Rutin-d3 inside and outside the cells over time, researchers can determine the rates of uptake and efflux. researchgate.netnih.gov These studies have shown that the transport of flavonoids can be influenced by their chemical structure, with aglycones like quercetin generally showing higher permeability than their glycoside counterparts like rutin. researchgate.net
The use of radiolabeled tracers, another common technique in transport studies, allows for the sensitive detection of cellular uptake and efflux. researchgate.netnih.gov
Characterization of Transporter Proteins Involved in Flavonoid Disposition
The movement of flavonoids across cell membranes is often mediated by specific transporter proteins. mdpi.commdpi.com These can include uptake transporters that facilitate entry into the cell and efflux transporters, such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which actively pump compounds out of the cell. mdpi.com Studies using labeled tracers like Rutin-d3 can help identify the specific transporters involved in flavonoid disposition. For example, by co-incubating cells with Rutin-d3 and a known inhibitor of a specific transporter, researchers can observe whether the uptake or efflux of the labeled flavonoid is altered. researchgate.net Evidence suggests that the efflux of some flavonoids can be inhibited by blockers of P-glycoprotein, indicating that this transporter plays a role in limiting their absorption and distribution. researchgate.net
Mechanistic Studies at the Molecular and Cellular Level (excluding direct human trials)
The use of deuterated isotopologues like Rutin-d3 is pivotal for generating accurate and reproducible data in various in vitro assays designed to understand how a compound interacts with biological systems.
Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand (like rutin) for a specific biological target, such as a receptor or enzyme. tandfonline.commdpi.com These assays traditionally use radiolabeled ligands to quantify binding. However, with the advancement of analytical techniques, stable isotope-labeled compounds are increasingly used in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS).
In a typical competitive binding assay, a target receptor is incubated with a known labeled ligand and a range of concentrations of an unlabeled test compound (e.g., non-deuterated rutin). mdpi.com The ability of the test compound to displace the labeled ligand reveals its binding affinity, often expressed as an IC50 or Ki value. While direct receptor binding studies featuring Rutin-d3 as the primary labeled ligand are not prominently documented, its role as an internal standard is crucial. When quantifying the amount of non-deuterated rutin bound to a receptor or remaining free in solution via LC-MS, a known concentration of Rutin-d3 is added to the sample. Because Rutin-d3 has nearly identical chemical and physical properties to rutin, it behaves similarly during sample extraction and analysis, but its different mass allows it to be detected as a separate entity. This corrects for any loss of analyte during sample preparation, ensuring highly accurate quantification of the ligand-receptor interaction. d-nb.info This approach is essential for validating the mechanism of action for drugs and understanding how they interact with their targets. tandfonline.com
Rutin is known to inhibit several enzymes, and understanding the precise inhibitory concentrations (IC50) is key to evaluating its therapeutic potential. nih.govresearchgate.net Rutin-d3 serves as an essential internal standard in the LC-MS/MS methods used to measure the concentration of rutin in these enzymatic assays. mdpi.com For instance, in studies investigating the neuroprotective and antidiabetic potential of plant extracts rich in rutin, Rutin-d3 is used to accurately quantify the amount of rutin and its metabolites. mdpi.com This allows for the reliable determination of the IC50 values against enzymes like acetylcholinesterase (AChE), α-amylase, and urease. mdpi.com
The table below presents research findings on the enzyme inhibition by non-deuterated rutin, the accuracy of which relies on precise quantification methods often employing internal standards like Rutin-d3.
| Enzyme | Source/Context | IC50 of Rutin | Research Focus |
| Acetylcholinesterase (AChE) | Butanolic extract of Crataegus monogyna | 43.65 ± 2.10 µg/mL | Neuroprotective Effect mdpi.com |
| α-Amylase | Butanolic extract of Crataegus monogyna | 91.19 ± 0.10 µg/mL | Antidiabetic Effect mdpi.com |
| Urease | Butanolic extract of Crataegus monogyna | 26.36 ± 0.05 µg/mL | Enzyme Inhibition mdpi.com |
| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | >80% inhibition at 20 μg/mL | Anti-inflammatory Activity nih.gov |
| Tyrosinase | Mushroom Tyrosinase | Variable, lower than kojic acid | Skin-whitening agents researchgate.net |
This table displays the inhibitory concentrations (IC50) or percentage of inhibition for non-deuterated rutin against various enzymes. Rutin-d3 is used as an internal standard in the analytical methods to ensure the accuracy of these measurements.
Determining where a compound accumulates within a cell is crucial for understanding its mechanism of action. This is often achieved using techniques like confocal microscopy with fluorescently-tagged molecules or antibodies. nih.govresearchgate.net For compounds that are not easily tagged, high-resolution mass spectrometry imaging or analysis of subcellular fractions can be used.
While direct studies on the intracellular trafficking of Rutin-d3 are not widely published, its properties make it a suitable tracer for such investigations. Researchers can introduce Rutin-d3 to cell cultures and, after a set incubation period, lyse the cells and separate the subcellular compartments (e.g., nucleus, mitochondria, cytoplasm, plasma membrane). Using LC-MS/MS, the concentration of Rutin-d3 in each fraction can be precisely quantified. This would reveal where the compound and its metabolites localize. This technique offers an advantage over fluorescent tagging, which can sometimes alter the compound's biological activity. Studies on other molecules have successfully used similar approaches, demonstrating that a labeled compound can be tracked as it is internalized and trafficked to different compartments, including lysosomes. aacrjournals.orgpnas.org This methodology allows for a clear distinction between the administered labeled compound and any endogenous counterparts.
Enzyme Inhibition and Activation Assays
Comparative Biochemical Analyses with Non-Deuterated Rutin
The structural difference between Rutin-d3 and rutin—the presence of deuterium (B1214612)—is the basis for powerful analytical techniques that compare their biochemical behaviors directly.
The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org Because deuterium is about twice as heavy as hydrogen, the carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher dissociation energy than a carbon-hydrogen (C-H) bond. libretexts.org Consequently, if a C-H bond is broken during the rate-determining step of a reaction, the reaction will proceed more slowly when hydrogen is replaced with deuterium. nih.gov This is known as a primary KIE.
The magnitude of the KIE (expressed as kH/kD, the ratio of the rate constants) provides valuable information about the reaction's transition state and mechanism. libretexts.orgnih.gov
| Type of KIE | Description | Typical kH/kD Value | Interpretation |
| Primary KIE | Isotopic substitution at a bond that is broken or formed in the rate-determining step. | > 2 | The C-H bond is broken in the rate-determining step of the reaction mechanism. libretexts.org |
| Secondary KIE | Isotopic substitution at a bond that is not broken or formed, but is near the reaction center. | 0.7 - 1.5 | Provides information about changes in hybridization (e.g., sp2 to sp3) at the transition state. wikipedia.org |
| No KIE | No significant change in reaction rate. | ≈ 1 | The C-H bond is not broken in the rate-determining step. |
This table describes the different types of kinetic isotope effects (KIE) and their general interpretation in mechanistic studies.
While specific KIE studies on Rutin-d3 are not available in the reviewed literature, this principle is widely applied. For example, in reactions catalyzed by cytochrome P450 enzymes, which are involved in metabolizing many flavonoids, observing a KIE after introducing a deuterated substrate like Rutin-d3 would indicate that C-H bond cleavage is a rate-limiting part of its metabolism. nih.gov
In metabolic and pharmacokinetic studies, it is often necessary to distinguish between a compound that is administered (exogenous) and the same compound that may already be present in the biological system (endogenous). Stable isotope-labeled standards like Rutin-d3 are the gold standard for this purpose. researchgate.net
When a subject is given a dose of Rutin-d3, blood, urine, or tissue samples can be analyzed over time using LC-MS/MS. researchgate.net The mass spectrometer can selectively detect and quantify both the administered Rutin-d3 and the endogenous, non-deuterated rutin. This methodology is crucial for:
Bioavailability Studies: Determining the fraction of an administered dose of rutin that reaches systemic circulation.
Pharmacokinetics: Accurately measuring the absorption, distribution, metabolism, and excretion (ADME) of rutin without interference from dietary or existing rutin.
Metabolite Profiling: Tracking the formation of metabolites from the administered Rutin-d3, distinguishing them from metabolites of endogenous rutin.
This approach has been validated for numerous other compounds, such as vitamin D and creatinine, where deuterated standards allow for precise measurement of endogenous vs. exogenous pools and their metabolic fates. researchgate.netnih.gov
Future Research Directions and Advanced Applications of Rutin D3 Major
Integration with Advanced Omics Technologies (e.g., Metabolomics, Fluxomics)
The use of stable isotope-labeled compounds like Rutin-d3 is fundamental to the fields of metabolomics and fluxomics, which provide a dynamic snapshot of cellular metabolism. numberanalytics.comosti.gov
Metabolomics: In metabolomics, which is the comprehensive study of small molecules (metabolites) within a biological system, deuterated standards such as Rutin-d3 are essential for accurate quantification. osti.gov They are used as internal standards to correct for variations during sample preparation and analysis, which is crucial when dealing with complex biological matrices. scielo.org.mx The integration of Rutin-d3 in metabolomic workflows allows researchers to precisely track the fate of Rutin (B1680289) after ingestion, identifying and quantifying its various metabolites. oregonstate.edu This is particularly important as the biological activities of flavonoid metabolites can differ from the parent compound. oregonstate.edu
Fluxomics: Fluxomics takes metabolic analysis a step further by measuring the rates (fluxes) of metabolic reactions. numberanalytics.comresearchgate.net By introducing Rutin-d3 into a biological system, researchers can trace the flow of the deuterium (B1214612) label through various metabolic pathways. This provides insights into the kinetics of flavonoid metabolism, helping to understand how factors like gut microbiota composition influence the transformation and bioavailability of Rutin. numberanalytics.commdpi.com This approach can reveal the intricate interactions between different metabolic pathways and identify key regulatory points. numberanalytics.com
Future research will likely focus on using Rutin-d3 in multi-omics approaches, combining metabolomic and fluxomic data with genomic and proteomic information to build comprehensive models of flavonoid metabolism and its impact on human health. osti.govusamvcluj.ro
Development of Novel Analytical Platforms for High-Throughput Analysis
The demand for rapid and efficient analysis of large numbers of biological samples has spurred the development of high-throughput analytical platforms. nih.govspectroscopyonline.com Rutin-d3 is central to the accuracy and reliability of these advanced systems.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the gold standard for the quantitative analysis of many compounds, including flavonoids and their metabolites. usamvcluj.ronih.gov The development of ultra-high-performance liquid chromatography (UHPLC) systems and multiplexed LC-MS systems has significantly increased sample throughput. spectroscopyonline.comrsc.org In these high-throughput methods, deuterated internal standards like Rutin-d3 are indispensable for ensuring data quality, correcting for matrix effects and variations in instrument response. scielo.org.mxspectroscopyonline.com
Future developments are expected to focus on further automation and miniaturization of analytical platforms. This includes integrated systems that combine automated sample preparation, such as solid-phase extraction (SPE), with rapid LC-MS/MS analysis. spectroscopyonline.com Web platforms for the interactive analysis of high-throughput sequencing data are also being developed to manage and interpret the large datasets generated. plos.org These advancements will enable large-scale epidemiological studies and clinical trials to more effectively investigate the role of flavonoids like Rutin in health and disease.
Expanding Deuteration Strategies for Other Flavonoid Classes and Their Metabolites
The success of using deuterated standards for flavonoids like Rutin has highlighted the need to expand these strategies to other flavonoid classes and their numerous metabolites. researchgate.net Flavonoids are a diverse group of over 10,000 compounds, and understanding their individual metabolic fates is a significant analytical challenge. mdpi.comfrontiersin.org
Synthesis of Deuterated Standards: Researchers are actively developing new methods for the synthesis of deuterated flavonoids and their metabolites. nih.govresearchgate.net This includes both chemical synthesis and biotransformation approaches. hyphadiscovery.com For example, flow chemistry techniques are being used for the controlled deuteration of chalcones, another class of flavonoids. nih.gov Biotransformation, using enzymes or microbial systems, offers a way to produce specific metabolites that may be difficult to synthesize chemically. hyphadiscovery.comacs.org A convenient and cost-effective method for the selective deuteration of Rutin itself has been reported using aqueous basic conditions. researchgate.net
Table 1: Examples of Deuteration Methods for Flavonoids
| Method | Description | Target Compounds | Reference |
|---|---|---|---|
| Keto-Enol Tautomerism | H/D exchange process in D-donor solvents, occurring regioselectively. | Patuletin, Luteolin, Apigenin | researchgate.net |
| Continuous-Flow Chemistry | Highly controlled partial C≡C bond deuteration of alkynone precursors. | Chalcones | nih.gov |
| Biotransformation | Use of recombinant E. coli in a medium with deuterated glycerol (B35011) and D2O. | Cyanidin 3-O-glucoside | acs.org |
The availability of a wider range of deuterated flavonoid standards will be crucial for advancing our understanding of the complex metabolism of this important class of plant compounds. researchgate.net
Application in Environmental Fate and Ecotoxicological Studies (beyond human safety)
While much of the focus on flavonoids has been on human health, there is a growing interest in their environmental fate and ecotoxicological effects. Deuterated compounds like Rutin-d3 can serve as powerful tools in these investigations.
Environmental Fate: Stable isotope tracers are used to track the movement and degradation of compounds in the environment. By introducing Rutin-d3 into soil or water systems, scientists can monitor its persistence, mobility, and transformation into other products. ncl.ac.uk This is important for understanding the potential for accumulation of flavonoids and their metabolites in different environmental compartments.
Ecotoxicology: Deuterated compounds can be used in ecotoxicological studies to assess the uptake, metabolism, and effects of flavonoids on various organisms, such as algae, invertebrates (e.g., Daphnia magna), and fish. nih.gov These studies can help determine if these compounds pose a risk to wildlife and ecosystem health. For instance, deuterated analogues can be administered to model organisms to clarify metabolic pathways. Current risk assessment for pesticides and their transformation products already explores the use of such alternative techniques. whiterose.ac.uk
Future research in this area will likely involve more complex studies in microcosms or mesocosms that simulate natural environments, using Rutin-d3 and other labeled flavonoids to unravel their ecological roles.
Role in Advanced Materials Science and Engineering (if applicable for non-clinical uses)
The application of deuterated natural products, including flavonoids, is an emerging area in materials science and engineering. researchgate.netresearchgate.net Deuteration can alter the physical and chemical properties of materials in useful ways. mdpi.com
Polymer Science: Deuterated compounds are used in polymer science, for example, to create materials with specific optical properties. scielo.org.mxacs.org The synthesis of deuterated, sulfurated polymers has been shown to be a route to creating optical polymers for infrared (IR) optics. acs.org While direct applications for Rutin-d3 in this area are not yet established, the principles could be applied to flavonoid-based polymers. Flavonoids are already being investigated for the development of new materials due to their inherent structural and chemical properties. researchgate.net
Nanotechnology: There is interest in using flavonoids in the development of nanomedicines and nanocarrier drug delivery systems to improve their bioavailability. mdpi.com While not a direct materials science application of Rutin-d3, the analytical insights gained from using it as a tracer can inform the design and evaluation of these advanced materials.
The potential for using Rutin-d3 and other deuterated flavonoids in materials science is still largely unexplored. However, as our ability to synthesize and manipulate these compounds grows, new and innovative applications in areas like advanced optics and functional materials may become a reality. researchgate.netstrath.ac.uk
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Rutin-d3 |
| Rutin |
| Chalcones |
| Patuletin |
| Luteolin |
| Apigenin |
Q & A
Q. Table 1: Key Parameters for Synthesis Validation
| Parameter | Method | Target Specification |
|---|---|---|
| Isotopic Enrichment | HRMS | ≥98% d3 |
| Chemical Purity | HPLC-UV/Vis | ≥95% |
| Structural Confirmation | <sup>13</sup>C-NMR | Match reference spectra |
Basic: How can researchers optimize analytical techniques for quantifying Rutin-d3 in complex biological matrices?
Methodological Answer:
- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate Rutin-d3 from plasma/tissue homogenates, minimizing matrix effects .
- Quantification: Employ LC-MS/MS in multiple reaction monitoring (MRM) mode. Key transitions: m/z 613→303 (Rutin-d3) and m/z 610→300 (unlabeled Rutin) for internal calibration .
- Validation: Adhere to ICH guidelines for linearity (1–100 ng/mL), limit of detection (LOD: 0.3 ng/mL), and intra-day precision (<10% RSD) .
Basic: What protocols ensure the stability of Rutin-d3 under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability: Conduct accelerated stability testing at 40°C/75% RH for 6 months; monitor degradation via HPLC. Store at −80°C in amber vials to prevent photodegradation .
- Solution Stability: Prepare stock solutions in DMSO (≤0.1% v/v) and dilute in PBS (pH 7.4); assess oxidation via LC-MS over 24 hours .
- Freeze-Thaw Cycles: Test 3–5 cycles; degradation >5% indicates need for single-use aliquots .
Advanced: How can pharmacokinetic (PK) modeling address variability in Rutin-d3 bioavailability across preclinical models?
Methodological Answer:
- Compartmental Modeling: Use non-linear mixed-effects modeling (NONMEM) to compare absorption rates (Ka) and volume of distribution (Vd) between rodent vs. primate models .
- Tracer Kinetics: Apply stable isotope-labeled kinetic (SILK) protocols to distinguish endogenous vs. exogenous Rutin pools .
- Covariate Analysis: Incorporate factors like hepatic CYP450 activity (via probe substrates) to explain interspecies variability .
Advanced: What strategies resolve contradictions in reported Rutin-d3 bioactivity data across studies?
Methodological Answer:
- Meta-Analysis: Systematically aggregate data from ≥10 studies using PRISMA guidelines; assess heterogeneity via I<sup>2</sup> statistics .
- Dose-Response Reassessment: Re-analyze raw data with Bayesian hierarchical models to identify non-linear effects masked by averaging .
- Experimental Replication: Standardize cell lines (e.g., HepG2 vs. primary hepatocytes) and exposure times to control confounding variables .
Advanced: How can target engagement studies elucidate Rutin-d3’s interaction with flavonoid receptors?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD, kon/koff) for Rutin-d3 vs. TLR4 or Nrf2 .
- Competitive Binding Assays: Use fluorescence polarization with FITC-labeled Rutin to determine IC50 shifts in the presence of deuterated analogs .
- In Silico Docking: Perform molecular dynamics simulations (Amber/CHARMM) to assess deuterium’s impact on binding pocket interactions .
Advanced: What comparative approaches validate Rutin-d3 as a tracer in metabolic flux studies against unlabeled Rutin?
Methodological Answer:
- Isotope Tracing: Co-administer <sup>13</sup>C-glucose and Rutin-d3 in cell cultures; track incorporation into quercetin metabolites via LC-HRMS .
- Kinetic Isotope Effect (KIE) Analysis: Compare reaction rates (e.g., methylation by COMT) between Rutin-d3 and unlabeled Rutin using stopped-flow spectroscopy .
- Statistical Design: Apply factorial ANOVA to isolate isotope effects from matrix-related variability .
Advanced: How can multi-omics integration clarify Rutin-d3’s role in modulating gut microbiota-host interactions?
Methodological Answer:
- Metagenomics: Profile fecal microbiota (16S rRNA sequencing) pre/post Rutin-d3 administration; correlate with host transcriptomics (RNA-seq) .
- Metabolomics: Use untargeted UPLC-QTOF-MS to identify microbiota-derived metabolites (e.g., phenyl-γ-valerolactones) in plasma .
- Pathway Enrichment: Apply KEGG/GO analysis to link microbial shifts (e.g., Bacteroides spp.) to host anti-inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
